5-Fluorodihydropyrimidine-2,4-dione-13C,15N2

Descripción general

Descripción

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil, a widely used chemotherapeutic agent. This compound is characterized by the incorporation of isotopes Carbon-13 and Nitrogen-15, which makes it particularly useful in various research applications, including metabolic studies and drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 typically involves the isotopic labeling of 5-FluorouracilThis can be achieved through a series of chemical reactions, including halogenation, amination, and cyclization under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to incorporate isotopes efficiently while maintaining the structural integrity of the compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the isotopic labeling and purity .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Halogenation and other substitution reactions can introduce new functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions

Major Products Formed: The major products formed from these reactions include various fluorinated and aminated derivatives, which are useful in further research and development .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cancer Treatment Research

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 serves as a labeled metabolite of 5-fluorouracil, a widely used chemotherapeutic agent for treating various cancers. Its application in cancer research includes:

- Metabolic Pathway Analysis : Researchers utilize this compound to trace the metabolic pathways of 5-FU in vivo and in vitro. By incorporating stable isotopes like carbon-13 and nitrogen-15, scientists can monitor the drug's transformation and distribution within biological systems .

- Mechanism of Action Studies : The compound aids in elucidating the mechanisms by which 5-FU exerts its cytotoxic effects on cancer cells. This includes understanding how it interferes with DNA synthesis and repair processes .

1.2 Drug Resistance Studies

The compound is instrumental in studying the mechanisms behind drug resistance in cancer therapies. Research indicates that certain gut bacteria can metabolize fluoropyrimidines, potentially leading to reduced efficacy of 5-FU treatments. By using this compound as a tracer, scientists can investigate how microbial metabolism affects drug bioavailability and patient outcomes .

Metabolic Studies

2.1 Interaction with Gut Microbiota

Recent studies have highlighted the impact of fluoropyrimidines on gut microbiota. The use of this compound allows researchers to explore how these compounds inhibit bacterial growth and alter microbial communities in the gastrointestinal tract. This research is crucial for understanding the side effects of chemotherapy on gut health and overall patient well-being .

Case Studies and Research Findings

Several key studies have documented the applications of this compound:

Mecanismo De Acción

The mechanism of action of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 involves its incorporation into the metabolic pathways of pyrimidine analogs. It targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting cell proliferation. The isotopic labeling allows for precise tracking and analysis of its metabolic fate and interactions within biological systems .

Comparación Con Compuestos Similares

5-Fluorouracil: The parent compound, widely used in chemotherapy.

5-Fluoro-5,6-dihydrouracil: Another metabolite of 5-Fluorouracil with similar properties.

5,6-Dihydro-5-fluorouracil: A closely related compound with slight structural differences

Uniqueness: 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying metabolic processes. This makes it particularly valuable in research settings where precise tracking of chemical transformations is required .

Actividad Biológica

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a stable isotope-labeled derivative of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. This compound plays a significant role in cancer therapy due to its biological activity as an inhibitor of nucleic acid synthesis. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

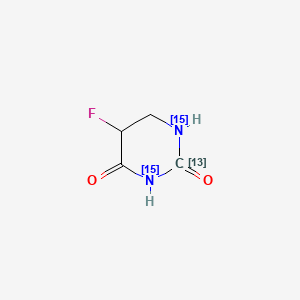

- Molecular Formula : C4H5F2N2O2

- Molecular Weight : 135.07 g/mol

- Isotopes : Contains Carbon-13 and Nitrogen-15, enhancing its utility in metabolic studies.

The structure features a pyrimidine ring with two carbonyl groups at positions 2 and 4, which are crucial for its biological activity.

This compound acts primarily by inhibiting the enzyme thymidylate synthase, essential for DNA synthesis. This inhibition leads to:

- Misincorporation of fluoronucleotides into RNA and DNA during replication.

- Depletion of dTTP pools , which is critical for DNA synthesis.

These actions culminate in the disruption of cellular proliferation, particularly in rapidly dividing cancer cells.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticancer Properties : As a metabolite of 5-FU, it exhibits significant cytotoxic effects against various cancer cell lines by interfering with nucleic acid synthesis.

- Interaction with Gut Microbiota : Recent studies have shown that fluoropyrimidine drugs like 5-FU can inhibit the growth of certain gut bacterial strains. This interaction may influence the drug's efficacy and metabolism in patients .

- Metabolic Tracing : The isotopic labeling allows researchers to trace the metabolic pathways of fluorinated compounds in biological systems, providing insights into their pharmacokinetics and dynamics.

Case Studies and Experimental Data

Several studies have highlighted the effects and mechanisms associated with this compound:

- In Vitro Studies : A study screening various gut bacterial strains for sensitivity to fluoropyrimidines found that certain strains exhibited variable resistance to 5-FU, suggesting potential impacts on drug metabolism and efficacy .

| Bacterial Strain | MIC (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| Escherichia coli | 62.5 | 22.8 |

| Salmonella enterica | 62.5 | 30.0 |

| Providencia rettgeri | N/A | N/A |

This table illustrates the minimal inhibitory concentrations (MIC) observed for selected bacterial strains exposed to fluoropyrimidines.

Pharmacokinetic Studies

The labeled compound is utilized in pharmacokinetic studies to assess how 5-FU is metabolized in the body:

- Enzyme Interactions : Research indicates that 5-Fluorodihydropyrimidine-2,4-dione interacts with enzymes involved in nucleotide metabolism, which may enhance its anticancer properties by modulating metabolic pathways.

Propiedades

IUPAC Name |

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-XZQGXACKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661976 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189492-99-6 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.